5-Nitro-3-pyrazolecarboxylic acid
Overview
Description
5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Scientific Research Applications
5-Nitro-3-pyrazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Nitro-3-pyrazolecarboxylic acid is the B1 receptor . This receptor is an attractive target for the treatment of pain and inflammation .
Mode of Action
The compound interacts with the B1 receptor, exhibiting good potency against B1 and high selectivity over B2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazole derivatives. One common method is the nitration of 3(5)-methylpyrazole, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . Another approach involves the nitration of pyrazole-3-carboxylic acid, which yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow nitration and automated reaction monitoring. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-pyrazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-1H-pyrazole-5-carboxylic acid
- 4-Nitro-1H-pyrazole-3-carboxylic acid
- 5-Amino-1H-pyrazole-3-carboxylic acid
Uniqueness
5-Nitro-3-pyrazolecarboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHBMLIEAMWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338836 | |
Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198348-89-9 | |
Record name | 5-Nitro-3-pyrazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate?
A1: Research has revealed the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. [] This detailed structural information provides valuable insights for researchers exploring the compound's properties and potential applications.
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